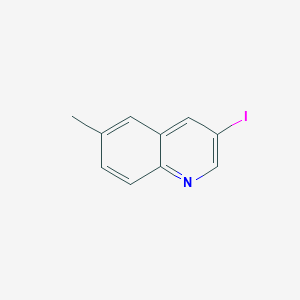

3-Iodo-6-methylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical and Material Science Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of functional molecules. nih.govresearchgate.net Its versatile structure serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of drugs with a wide spectrum of pharmacological activities. nih.govnih.gov These activities include, but are not limited to, anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. nih.govorientjchem.org The adaptability of the quinoline ring allows for extensive chemical modifications, enabling researchers to fine-tune the electronic and steric properties of the resulting derivatives to enhance their biological efficacy and pharmacokinetic profiles. orientjchem.org Beyond medicinal applications, the unique photophysical and electronic properties of quinoline derivatives make them valuable in material science, with potential uses in the development of sensors, dyes, and other advanced materials.

Overview of Halogenated Quinolines in Academic Contexts

The introduction of halogen atoms into the quinoline scaffold gives rise to halogenated quinolines, a class of compounds with often enhanced and distinct biological and chemical properties. The nature and position of the halogen substituent significantly influence the molecule's reactivity, lipophilicity, and ability to engage in specific intermolecular interactions, such as hydrogen and halogen bonding. This has profound implications for their application in drug discovery, where halogenation is a common strategy to improve a compound's metabolic stability and binding affinity to biological targets. In academic research, halogenated quinolines are extensively studied for their potential as antibacterial agents, particularly against drug-resistant strains, and as anticancer agents. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the creation of extensive libraries of analogues for structure-activity relationship (SAR) studies, which are crucial for the rational design of new therapeutic agents. nih.gov

Specific Research Importance and Distinctive Features of 3-Iodo-6-methylquinoline

Within the diverse family of halogenated quinolines, this compound stands out due to the specific placement of its iodo and methyl groups. The iodine atom at the 3-position is particularly significant as it provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable intermediate for the synthesis of more complex molecules. This feature allows for the introduction of a wide range of functional groups at this position, enabling the exploration of a broad chemical space for drug discovery and material science applications.

The methyl group at the 6-position, while seemingly simple, can also influence the compound's properties. It can affect the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, its presence can subtly alter the electronic distribution within the quinoline ring system, which can, in turn, impact its biological activity. Research has shown that even minor modifications to the quinoline scaffold can lead to significant changes in biological function.

Recent synthetic methodologies have focused on the efficient and regioselective iodination of quinolines. One such method involves a metal-free process using molecular iodine and tert-butyl hydroperoxide (TBHP) as an oxidant, which provides a high yield of this compound from 6-methylquinoline (B44275). amazonaws.com Another approach details a regioselective iodination using cerium(III) nitrate (B79036) hexahydrate and potassium persulfate. rsc.org These advancements in synthetic chemistry make this compound more accessible for further investigation into its potential applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₈IN | 269.08 | 1424246-00-3 |

| 6-Methylquinoline | C₁₀H₉N | 143.19 | 91-62-3 |

| 3-Iodoquinoline (B1589721) | C₉H₆IN | 255.06 | 79476-07-6 |

| 6-Iodo-2-methylquinoline | C₁₀H₈IN | 269.08 | 1128-62-7 |

| 4-Chloro-3-iodo-6-methylquinoline | C₁₀H₇ClIN | 303.53 | 1431364-43-0 |

Structure

3D Structure

属性

IUPAC Name |

3-iodo-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJZKZUMQKRVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-Iodo-6-methylquinoline

Direct C-H functionalization offers an efficient pathway to halogenated quinolines, avoiding the need for pre-functionalized substrates.

Regioselective Iodination Protocols of 6-Methylquinoline (B44275)

The direct iodination of quinoline (B57606) derivatives can be achieved with high regioselectivity. A radical-based direct C-H iodination protocol has been developed that demonstrates C3 selectivity for the quinoline core. scispace.comresearchgate.netrsc.org This method is effective for a variety of quinoline derivatives, including those with either electron-donating or electron-withdrawing groups. scispace.com

Under optimized conditions, this protocol has been successfully applied to 6-methylquinoline, yielding the C3-iodinated product, this compound. scispace.com The reaction demonstrates broad applicability, allowing for the synthesis of various heteroaromatic iodides. scispace.comresearchgate.net This approach is noted for being operationally simple and scalable. scispace.com

| Substrate | Product | Yield |

| 6-Methylquinoline | This compound | 62% scispace.com |

| 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45% scispace.com |

| 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80% scispace.com |

| 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65% scispace.com |

| 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55% scispace.com |

Metal-Free C-H Functionalization Mediated Iodination

A specific metal-free method for the direct C-H iodination of quinolines has been established, utilizing tert-butylhydroperoxide (TBHP) as a key mediator. rsc.org This approach provides an efficient synthesis of N-fused heterocyclic iodides. rsc.org

The procedure involves reacting the quinoline substrate with iodine and an aqueous solution of TBHP in acetonitrile (B52724) (MeCN) at an elevated temperature. rsc.org For 6-methylquinoline, this metal-free C-H functionalization yields this compound in high yield. rsc.org The reaction is initiated by mixing the starting material, iodine, and TBHP in MeCN at room temperature, followed by heating to 80 °C. rsc.org

| Substrate | Reagents | Product | Yield |

| 6-Methylquinoline | Iodine, TBHP, MeCN | This compound | 93% rsc.org |

| 6-Fluoroquinoline | Iodine, TBHP, MeCN | 6-Fluoro-3-iodoquinoline | 89% rsc.org |

| 6-Methoxy-8-nitroquinoline | Iodine, TBHP, MeCN | 3-Iodo-6-methoxy-8-nitroquinoline | 83% rsc.org |

| Isoquinoline | Iodine, TBHP, MeCN | 4-Iodoisoquinoline | 88% rsc.org |

Precursor-Based Quinoline Synthesis Strategies Relevant to this compound Analogues

In addition to direct functionalization, the quinoline core itself can be constructed from acyclic precursors, allowing for the incorporation of iodine atoms or other halogens from the start.

Cyclization Reactions in Quinoline Formation

The Doebner synthesis is a versatile three-component reaction for producing quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This reaction typically involves an aniline, an aldehyde, and pyruvic acid. iipseries.org It has been successfully adapted for the synthesis of 6-iodo-substituted carboxy-quinolines. nih.gov

In this one-pot method, an iodo-aniline (such as 4-iodoaniline), pyruvic acid, and various aldehydes are reacted under acidic conditions, often using trifluoroacetic acid (TFA) as a catalyst. nih.gov This approach is advantageous due to its rapid reaction times and high product yields. nih.gov The nature of the aldehyde substituent can influence the reaction pathway and the formation of by-products. nih.gov The Doebner reaction is particularly useful as it can be applied to anilines with a wide variety of substituents. nih.gov

The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, starting from an isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction can be considered an extension of the Friedländer synthesis. organicreactions.org The mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with a ketone or aldehyde. wikipedia.org The resulting intermediate cyclizes and dehydrates to form the quinoline ring. wikipedia.org

This method is particularly effective for synthesizing carboxy-quinolines that are substituted with electron-withdrawing groups, such as halogens. nih.gov By using a halogenated isatin, one can prepare the corresponding halogenated quinoline-4-carboxylic acid. The Pfitzinger reaction has been widely used in the synthesis of various bioactive molecules and drug intermediates. researchgate.net

Oxidative Annulation Methodologies for Quinoline Ring Systems

Recent advancements in synthetic chemistry have led to the development of oxidative annulation strategies, which offer efficient and atom-economical pathways to quinoline scaffolds. These methods often involve the formation of C-C and C-N bonds in a single operation through processes like C-H bond activation.

Transition metals are highly effective catalysts for constructing quinoline rings via oxidative annulation. They enable novel bond formations under often milder conditions than classical methods.

Cobalt (Co): Cobalt(III) catalysts can facilitate the C-H activation and cyclization of anilines with partners like ketones or alkynes to produce a variety of quinoline derivatives in high yields.

Copper (Cu): As an inexpensive and abundant metal, copper is widely used. Copper-catalyzed protocols include one-pot reactions of anilines and aldehydes that proceed through C-H functionalization, bond formation, and subsequent C-C bond cleavage.

Silver (Ag): Silver salts, such as silver acetate (B1210297) or silver trifluoroacetate, can promote the synthesis of quinolines. For instance, silver acetate catalyzes an oxidative cascade reaction of N-aryl-3-alkylideneazetidines to form functionalized quinolines.

Gold (Au): Gold catalysts have been employed in [4+2]

Multi-Component Reactions for the Construction of Iodoquinoline Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, including quinoline derivatives. A notable example is the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines. This method utilizes iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes in the presence of trifluoroacetic acid as a catalyst. The reaction proceeds under acidic conditions and offers advantages such as rapid reaction times and high product yields nih.gov.

While this specific example focuses on 6-iodo substitution, the principles of MCRs can be adapted for the synthesis of other iodoquinoline isomers. The versatility of MCRs allows for the incorporation of diverse functional groups and substitution patterns by varying the starting materials rsc.org. For instance, a three-component reaction involving an appropriately substituted aniline, an aldehyde, and an activated carbonyl compound could potentially be designed to yield a this compound scaffold. The general applicability of MCRs in generating diverse heterocyclic scaffolds is well-documented, with reactions like the Povarov, Gewald, and Ugi reactions being successfully employed for quinoline synthesis rsc.org.

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Doebner Synthesis | Substituted anilines, aldehydes, pyruvic acid | Quinoline-4-carboxylic acids | nih.gov |

| Pfitzinger Condensation | Isatins, α-methylidene carbonyl compounds | Quinoline-4-carboxylic acids | nih.gov |

| Povarov Reaction | Anilines, aldehydes, activated alkenes | Tetrahydroquinolines | rsc.org |

Halogen Exchange Reactions for Introducing Iodine Substituents

Halogen exchange represents a powerful strategy for the introduction of iodine into a quinoline ring system, particularly when direct iodination is challenging or yields undesirable isomers. The Finkelstein reaction, a classic example of halogen exchange, involves the treatment of a chloro- or bromo-substituted precursor with an iodide salt, typically sodium iodide or potassium iodide, in a polar solvent wikipedia.org. This SN2 reaction is driven by the precipitation of the less soluble sodium or potassium chloride/bromide.

In the context of quinoline chemistry, lithium-halogen exchange is a particularly effective method. For instance, 2,4-dihaloquinolines undergo regioselective lithium-halogen exchange at the C-4 position researchgate.net. This allows for the subsequent introduction of an iodine atom by quenching the resulting organolithium species with an iodine source. The exchange rates generally follow the trend I > Br > Cl, making iodo-substituted precursors more reactive in these exchanges wikipedia.org.

Palladium-catalyzed cross-coupling reactions also provide a versatile route for halogen exchange. For example, a 2-bromo-4-iodoquinoline (B1625408) can be selectively functionalized at the C-4 position via a palladium-catalyzed reaction, leaving the bromo substituent intact for further transformations researchgate.net.

Nucleophilic Substitution Strategies on Related Halogenated Quinoline Systems

The introduction of an iodine substituent onto a quinoline ring can also be achieved through nucleophilic aromatic substitution (SNAr) on a pre-existing halogenated quinoline. The feasibility of this approach is highly dependent on the position of the leaving group (halogen) and the presence of activating or deactivating groups on the quinoline ring.

Halogens at the C2 and C4 positions of the quinoline nucleus are particularly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. In contrast, halogens at other positions are generally less reactive towards nucleophilic substitution. Therefore, a strategy to synthesize this compound via nucleophilic substitution would likely involve a multi-step sequence. One hypothetical route could involve the synthesis of a quinoline with a good leaving group at the 3-position, potentially activated by other substituents, followed by displacement with an iodide nucleophile.

The reactivity of haloquinolines in nucleophilic substitution reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required to displace less reactive halogens.

Elucidation of Reaction Mechanisms in this compound Synthesis and Related Processes

Detailed Mechanistic Pathways of Direct Iodination

Direct C-H iodination of quinolines has emerged as a powerful tool for the synthesis of iodoquinolines. A significant development in this area is a radical-based C-H iodination protocol that demonstrates C3 selectivity for quinolines. This method avoids the need for pre-functionalization of the quinoline ring.

The proposed mechanism for the C3-selective iodination involves the in-situ generation of an iodo radical (I•) scispace.comresearchgate.netrsc.org. The reaction is typically initiated by a radical initiator, such as potassium persulfate (K₂S₂O₈), which upon thermal decomposition, generates sulfate (B86663) radicals (SO₄•⁻). These sulfate radicals then oxidize iodide anions (I⁻) from a source like sodium iodide (NaI) to form iodo radicals.

The electrophilic iodo radical then attacks the electron-rich quinoline ring. The C3 position is particularly susceptible to this radical attack. The subsequent loss of a proton from the resulting radical cation intermediate leads to the formation of the 3-iodoquinoline (B1589721) product and regenerates a radical species to continue the chain reaction. Preliminary mechanistic studies support the involvement of a radical intermediate in this regioselective iodination acs.org.

Role of Catalysts and Reagents in Regioselectivity and Yield Optimization

The choice of catalysts and reagents is crucial for controlling the regioselectivity and maximizing the yield of direct iodination reactions on the quinoline scaffold. In the radical-based C3 iodination, the combination of K₂S₂O₈ as the oxidant and NaI as the iodine source is fundamental to the generation of the key iodo radical intermediate scispace.comresearchgate.netrsc.org.

Metal salts can also play a significant role in promoting the reaction. While some metal salts like manganese, tin, and cobalt were found to be ineffective, cerium salts, specifically Ce(NO₃)₃·6H₂O, have been shown to provide promising yields of the 3-iodoquinoline product scispace.com. The exact role of the cerium salt is not fully elucidated but it may participate in the redox cycling of the radical species, thereby enhancing the efficiency of the iodination process.

For iodination at other positions of the quinoline ring, different catalytic systems are required. For instance, Rh-catalyzed C8 iodination of quinoline N-oxides can be achieved using N-iodosuccinimide (NIS) as the iodine source mdpi.com. This highlights the importance of the directing group (in this case, the N-oxide) in guiding the regioselectivity of the C-H functionalization. Similarly, copper(II)-catalyzed halogenation of quinolines using sodium halides can direct the substitution to the C5 and C7 positions semanticscholar.org.

Table 2: Reagents and Catalysts for Regioselective Iodination of Quinolines

| Position | Reagents/Catalysts | Proposed Mechanism | Reference |

|---|---|---|---|

| C3 | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | Radical C-H Iodination | scispace.com |

| C5/C7 | Cu(II), Sodium Halides | C-H Activation | semanticscholar.org |

| C8 | Rh, N-Iodosuccinimide (on N-oxide) | Directed C-H Iodination | mdpi.com |

Tautomerism and its Influence on Synthetic Efficiency (e.g., Quinolone/Hydroxyquinoline Tautomerism)

Quinolone/hydroxyquinoline tautomerism, the equilibrium between a keto form (quinolone) and an enol form (hydroxyquinoline), can significantly influence the reactivity and synthetic efficiency of reactions involving the quinoline scaffold. The position of this equilibrium is dependent on several factors, including the substitution pattern on the ring, the solvent polarity, and the temperature nih.gov.

In the case of 4-quinolones, the keto form is generally favored in both solid and solution states. However, theoretical calculations on certain quinolone-3-esters have shown a clear preference for the hydroxyquinoline form acs.orgnih.gov. This preference is attributed to the increased aromaticity of both rings in the hydroxyquinoline tautomer acs.orgnih.gov.

Chemical Transformations and Derivatization of this compound

The presence of an iodine atom at the 3-position and a methyl group at the 6-position on the quinoline scaffold makes this compound a versatile substrate for a variety of chemical transformations. The electron-withdrawing nature of the quinoline ring system, combined with the reactivity of the carbon-iodine bond, allows for extensive derivatization.

Substitution Reactions at the Iodine Moiety

The iodine atom at the C-3 position of the 6-methylquinoline ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups onto the quinoline core. While the direct amination of certain activated quinoline derivatives can occur via displacement of hydrogen, the presence of a halogen like iodine provides a more conventional and predictable route for substitution nih.gov. The reactivity of haloquinolines in such substitutions is well-established, with the chloro-analogs also serving as common precursors for introducing new functionalities mdpi.comresearchgate.net.

A variety of nucleophiles can be employed to displace the iodide, leading to diverse derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent.

Table 1: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Ethanethiol, Thiophenol | 3-Thioether-6-methylquinoline |

| Azide | Sodium Azide | 3-Azido-6-methylquinoline |

| Amine | Hydrazine, Alkylamines | 3-Amino-6-methylquinoline Derivatives |

These substitution reactions provide a foundational pathway for synthesizing novel 4-substituted quinoline derivatives, which are valuable intermediates in organic synthesis mdpi.com.

Carbon-Carbon Bond Forming Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for this purpose libretexts.orgnih.gov. This reaction involves the coupling of an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base yonedalabs.comyoutube.com.

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps libretexts.orgyoutube.com:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst youtube.com.

This methodology allows for the synthesis of a wide range of biaryl compounds and other conjugated systems.

Table 2: Generalized Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Product Class | Significance |

|---|---|---|

| Arylboronic acid | 3-Aryl-6-methylquinoline | Construction of biaryl systems |

| Vinylboronic acid | 3-Vinyl-6-methylquinoline | Synthesis of styrenyl-type derivatives |

Palladium-Catalyzed Aminocarbonylation for Functionalization

Palladium-catalyzed aminocarbonylation is a highly effective method for introducing amide functionalities into aromatic systems. This reaction utilizes an aryl halide, carbon monoxide (CO), and an amine to form an amide derivative. Studies on the aminocarbonylation of iodoquinolines, such as 6-iodoquinoline, have demonstrated the utility of this transformation for creating diverse quinoline-6-carboxamides researchgate.netnih.gov. A similar reactivity is expected for the 3-iodo isomer.

The reaction outcome can be highly dependent on the specific conditions, particularly the choice of ligand and the pressure of carbon monoxide. For instance, using a bidentate ligand like XantPhos under atmospheric pressure often leads to the selective formation of the corresponding carboxamide. In contrast, employing a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under higher CO pressure can favor the formation of 2-ketocarboxamides through a double carbonylation process nih.gov. This provides a method to selectively synthesize either amide or ketoamide derivatives from the same starting material nih.gov. A wide range of primary and secondary amines can be used as nucleophiles, making this a versatile tool for functionalization mdpi.com.

Table 3: Potential Aminocarbonylation Products from this compound

| Amine Nucleophile | Catalyst/Ligand System | CO Pressure | Expected Major Product |

|---|---|---|---|

| Primary/Secondary Amine | Pd(OAc)₂ / XantPhos | 1 bar | 6-Methylquinoline-3-carboxamide |

Oxidation and Reduction Pathways of the Quinoline Core

The quinoline core of this compound can undergo both oxidation and reduction reactions, though these transformations can affect the entire heterocyclic system rather than just a single substituent.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method to saturate the heterocyclic rings. Depending on the catalyst and reaction conditions, reduction can occur selectively on either the pyridine (B92270) or the benzene (B151609) portion of the quinoline core.

Partial Reduction: Hydrogenation can yield 1,2,3,4-tetrahydro-6-methylquinoline derivatives, where only the pyridine ring is saturated.

Full Reduction: More forcing conditions can lead to the formation of decahydroquinoline (B1201275) derivatives, where both rings are saturated.

Oxidation: Oxidation-reduction (redox) reactions are fundamental chemical processes involving the transfer of electrons khanacademy.org. The quinoline nitrogen is susceptible to oxidation, typically with peroxy acids (e.g., m-CPBA), to form the corresponding N-oxide. This transformation can alter the electronic properties of the ring and influence its reactivity in subsequent reactions. The methyl group at the 6-position could also be oxidized to a carboxylic acid under strong oxidizing conditions, although this may also lead to degradation of the quinoline ring itself. Strong oxidizing agents are known to react vigorously with 6-methylquinoline nih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to the initial structural assessment of 3-iodo-6-methylquinoline. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering valuable insights into the substitution pattern of the quinoline (B57606) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl group, as well as the inherent electronic properties of the quinoline ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the iodine atom at the C3 position significantly influences the chemical shift of this carbon, typically causing a downfield shift. Conversely, the methyl group at the C6 position will have a characteristic upfield shift.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-2 | 8.95 (d, J = 2.2 Hz) | C-2 | 154.5 |

| H-4 | 8.43 (d, J = 2.2 Hz) | C-3 | 90.1 |

| H-8 | 7.88 (d, J = 8.6 Hz) | C-4 | 145.0 |

| H-5 | 7.55 (s) | C-4a | 128.5 |

| H-7 | 7.49 (dd, J = 8.6, 1.8 Hz) | C-5 | 127.1 |

| -CH₃ | 2.45 (s) | C-6 | 137.0 |

| C-7 | 132.0 | ||

| C-8 | 129.2 | ||

| C-8a | 146.1 | ||

| -CH₃ | 21.6 |

Note: The data presented is based on available scientific literature. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the same ring, helping to trace the spin systems and confirm their relative positions. For instance, a cross-peak between H-7 and H-8 would confirm their ortho relationship.

H,C-HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group at ~2.45 ppm would show a correlation to the carbon signal at ~21.6 ppm.

H,C-HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments and confirming the substitution pattern. Key HMBC correlations for this compound would include the correlation of the methyl protons to the C-5, C-6, and C-7 carbons, and the correlation of H-2 and H-4 to the iodinated C-3 carbon.

Beyond the standard 2D NMR experiments, advanced methodologies can provide even deeper insights into the structure of heterocyclic compounds like this compound. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can be particularly useful in confirming the stereochemistry of more complex derivatives. Furthermore, specialized pulse sequences can be employed to measure long-range proton-carbon coupling constants, providing additional constraints for structural determination. The application of these advanced techniques ensures a robust and unambiguous structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₈IN. youtube.com HRMS can distinguish this formula from other possible combinations of atoms with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, further confirming the elemental composition.

| Technique | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| HRMS | ESI+ | 269.9774 [M+H]⁺ | 269.9771 [M+H]⁺ | C₁₀H₉IN |

Note: The presented HRMS data is based on the expected protonated molecule [M+H]⁺. The exact measured mass can provide confidence in the assigned molecular formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the gentle desorption and ionization of the analyte molecules.

For the structural confirmation of this compound, MALDI-MS can be employed to determine the molecular weight with high accuracy. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The isotopic pattern of the molecular ion peak, particularly the presence of the characteristic iodine isotope, would provide further evidence for the presence of iodine in the molecule. While MALDI is often used for large biomolecules, its application to smaller organic molecules like halogenated quinolines can provide rapid and reliable confirmation of their identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a compound and to gain insights into its molecular structure.

The vibrational spectrum of a substituted quinoline like this compound is complex, with numerous normal modes of vibration. The key functional groups and their expected vibrational regions are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group at the 6-position are expected around 2900 cm⁻¹. Asymmetrical and symmetrical CH₃ deformation modes are anticipated near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C and C=N) of the quinoline core produce a series of characteristic bands in the 1610-1430 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the high mass of the iodine atom.

In-plane and Out-of-plane Bending: The fingerprint region (below 1500 cm⁻¹) contains a multitude of C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, which are unique to the substitution pattern of the molecule.

Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these vibrational modes by correlating experimental frequencies with theoretically predicted vibrations. For 6-methylquinoline (B44275), DFT calculations using the B3LYP/6-311++G(d,p) basis set have shown good agreement between observed and calculated frequencies after applying scaling factors. A similar approach would be necessary for a definitive vibrational assignment of this compound.

Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Frequency Range (cm⁻¹) | Vibrational Assignment | Reference Compound(s) |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | 6-Methylquinoline, Isoquinoline |

| ~2900 | Methyl C-H stretching | 6-Methylquinoline |

| 1610-1430 | Aromatic C=C and C=N stretching | 6-Methylquinoline, 8-Hydroxyquinoline |

| ~1450 | Asymmetrical CH₃ deformation | Essential Oils (general) |

| ~1380 | Symmetrical CH₃ deformation | Essential Oils (general) |

Matrix isolation is an experimental technique where guest molecules are trapped within a rigid, inert host material (the matrix) at low temperatures. This method prevents diffusion and bimolecular reactions, allowing for the spectroscopic study of reactive species or individual molecular conformations. When coupled with FT-IR spectroscopy, it is a powerful tool for investigating tautomeric equilibria, as it can stabilize and detect less stable tautomers that may not be observable in the gas, liquid, or solid phases at room temperature.

The common host materials are solid noble gases, such as argon or neon, which are transparent in the IR region and chemically inert. In a typical experiment, a gaseous mixture of the sample and the matrix gas is deposited onto a cold window (e.g., at 10-12 K).

While no specific studies on the tautomerism of this compound using matrix isolation FT-IR have been reported in the provided search results, the technique has been successfully applied to study other nitrogen-containing heterocyclic compounds, like methylated guanines. For quinoline derivatives, tautomerism is a possibility, particularly if functional groups capable of proton transfer (like hydroxyl or amino groups) are present. For this compound itself, significant tautomerism is not expected. However, the technique could be used to study weakly bound complexes, for example, between this compound and other molecules like nitrogen, where specific interactions can cause measurable shifts in vibrational frequencies. Such studies provide insight into the non-covalent interactions that influence molecular behavior in different environments.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for molecular structure determination. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced, from which the electron density distribution and thus the atomic positions can be calculated.

A search of the available literature did not yield a specific crystal structure determination for this compound. However, the structures of many related quinoline derivatives have been determined, providing a strong basis for predicting its likely structural features. For example, studies on other substituted quinolines show that the quinoline ring system is generally planar or nearly planar. The precise bond lengths and angles would be influenced by the electronic effects of the iodo and methyl substituents. The data obtained from an SCXRD experiment would typically be presented in a crystallographic information file (CIF) and summarized in a table of key parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈IN |

| Formula Weight | 269.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For quinoline-based structures, several types of interactions are commonly observed and play a crucial role in defining the supramolecular architecture.

π-π Stacking: The planar aromatic rings of quinoline derivatives make them highly susceptible to π-π stacking interactions. These interactions can occur in a face-to-face or offset fashion, with typical centroid-to-centroid distances around 3.5 Å. A Cambridge Structural Database search revealed that π-π stacking is a common feature in metal complexes of functionalized quinoline ligands, occurring in 69% of cases. These interactions often lead to the formation of dimeric species or extended one-dimensional chains.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (the aromatic ring) acts as an acceptor. In quinoline structures, C-H···π interactions can occur between adjacent molecules, often working in concert with π-π stacking to stabilize the crystal lattice.

Halogen Bonding: The iodine atom at the 3-position of this compound can act as a halogen bond donor, forming interactions with Lewis bases (e.g., the nitrogen atom of an adjacent quinoline molecule). This type of interaction (C-I···N) can be a significant factor in directing crystal packing.

Hydrogen Bonding: While this compound does not have classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···I hydrogen bonds may be present.

The interplay of these various interactions dictates the final crystal structure, influencing properties such as melting point and solubility.

High-pressure X-ray diffraction is a specialized technique used to study how the crystal structure of a material changes under extreme pressure. Such studies are crucial for understanding the fundamental properties of materials and can induce phase transitions to new, sometimes unrecoverable, crystal structures.

Copper(I) iodide (CuI) itself undergoes a structural phase transition at high pressure. When complexed with ligands like quinoline derivatives, the structural diversity and behavior under pressure can be even more complex. Copper(I) iodide is known to form a wide array of coordination compounds, including discrete dimeric units, layered two-dimensional sheets, and cubane-like clusters.

Studies on copper(I) iodide complexes with various ligands have demonstrated the flexibility of the Cu-I framework. While specific high-pressure studies on quinoline-CuI complexes were not detailed in the search results, research on CuI shows it transitions from an antilitharge structure to a heavily distorted orthorhombic rocksalt arrangement at pressures around 17-18 GPa. The presence of a quinoline ligand within such a complex would significantly influence the pressures at which these transitions occur and could lead to the formation of entirely different high-pressure phases. These studies are relevant for understanding the compressibility and stability of the coordination environment in metal-organic systems.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to quinoline (B57606) and its derivatives to predict a range of molecular properties with high accuracy. DFT calculations for 3-iodo-6-methylquinoline would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311+G**, to ensure reliable results.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process calculates the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.

The optimization process confirms the planarity of the quinoline ring system and determines the precise orientation of the methyl and iodo substituents. Conformational analysis for a molecule like this compound is relatively straightforward due to its rigid bicyclic structure. The primary conformational freedom would involve the rotation of the methyl group hydrogens. DFT calculations can determine the rotational barrier of this methyl group. The resulting optimized geometry is the basis for all subsequent property calculations, such as vibrational frequencies and electronic properties. While specific computational studies providing these parameters for this compound are not prevalent in the surveyed literature, the methodology is standard for quinoline derivatives researchgate.netresearchgate.net.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT output. Specific calculated values for this compound require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | Data not available |

| C3-I | Data not available | |

| C6-C(H3) | Data not available | |

| Bond Angle | C2-C3-C4 | Data not available |

| I-C3-C2 | Data not available | |

| Dihedral Angle | C5-C6-C(H3)-H | Data not available |

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei, typically by referencing them against a standard compound like tetramethylsilane (TMS). Predicting the NMR spectra for this compound would help in assigning the signals observed in experimental NMR, confirming the molecular structure. Theoretical calculations on various quinoline derivatives have shown good correlation with experimental values nih.gov.

Vibrational Frequencies: Theoretical vibrational analysis calculates the harmonic frequencies of the fundamental modes of molecular motion. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, this analysis would identify the characteristic stretching and bending modes, such as C-H, C=C, C=N, C-I, and methyl group vibrations. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data researchgate.net.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative) Note: Specific calculated frequencies for this compound are not available in the cited literature. The table illustrates expected vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| C-H stretching (aromatic) | Data not available |

| C-H stretching (methyl) | Data not available |

| C=N stretching | Data not available |

| C=C stretching (ring) | Data not available |

| C-I stretching | Data not available |

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative nitrogen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. The MEP provides insights into intermolecular interactions and helps identify sites for electrophilic and nucleophilic reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be distributed over the π-system of the quinoline ring, while the LUMO would also be located on the aromatic system. Analysis of FMOs is crucial for understanding electronic transitions and reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Specific calculated energy values for this compound are not available in the cited literature.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Materials with significant non-linear optical (NLO) properties are important in optoelectronics and photonics. DFT calculations can predict these properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO response. Quinoline derivatives often exhibit NLO properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer. A computational study on this compound would determine its potential as an NLO material by quantifying these parameters. Molecules with large β values are considered promising candidates for NLO applications.

Atom-in-Molecule (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the chemical bonds between them. It identifies critical points in the electron density to characterize the nature of atomic interactions (e.g., covalent vs. ionic bonds). An AIM analysis of this compound would provide a rigorous definition of the atomic basins and the properties of the bond paths, offering a detailed picture of the electronic structure.

Fukui Functions: Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (fk+, fk-, fk0) are calculated for each atom (k) to predict the most likely sites for nucleophilic (electron-accepting), electrophilic (electron-donating), and radical attacks, respectively. For this compound, this analysis would pinpoint which atoms are most susceptible to chemical reaction, providing a more quantitative prediction of reactivity than MEP analysis alone.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dynamics of this compound in various environments, such as in solution or interacting with biological macromolecules like proteins. nih.govnih.gov

MD studies on quinoline derivatives typically investigate the stability of ligand-protein complexes. nih.govresearchgate.net For this compound, a simulation could be initiated by docking the molecule into the active site of a target protein. The subsequent simulation, often spanning nanoseconds to microseconds, would track the trajectory of every atom in the system. Analysis of these trajectories provides deep insights into the stability of the binding pose, the nature of intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom), and the conformational changes in both the ligand and the protein upon binding. researchgate.netmdpi.com

Key parameters are analyzed to interpret the simulation results. The Root Mean Square Deviation (RMSD) of the molecule's atoms relative to its initial position is calculated to assess the stability of its binding mode; a low and stable RMSD value suggests a stable interaction. abap.co.inresearchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues in a protein can highlight flexible regions that are crucial for the binding event. nih.gov Furthermore, MD simulations can be used to calculate binding free energies, providing a quantitative estimate of the affinity of this compound for its target. nih.gov

Simulations in a solvent, such as a box of water molecules, can also elucidate the solvation properties of this compound. arabjchem.org By analyzing the radial distribution functions (RDFs), it is possible to understand how water molecules structure themselves around the quinoline core, the methyl group, and the iodine substituent, which influences the compound's solubility and pharmacokinetic properties. arabjchem.org

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER | Defines the potential energy function of the system. mdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment. |

| Simulation Time | 50 - 200 ns | Ensures adequate sampling of molecular motions. mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) | To assess stability, flexibility, specific interactions, and binding affinity. nih.govresearchgate.net |

Ab Initio Calculations for Electronic Structure and Luminescence Properties

Ab initio (from first principles) calculations solve the electronic Schrödinger equation without empirical data, providing highly accurate information about a molecule's electronic structure and related properties. youtube.com Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to study compounds like this compound. ankara.edu.trnih.govscirp.org

DFT calculations are routinely used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of quinoline derivatives. nih.govscirp.org For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles in its lowest energy conformation. mdpi.com The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scirp.org This gap is also fundamental to the molecule's optical and electronic properties. ankara.edu.tr

Furthermore, DFT can be used to compute various quantum-molecular descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which help in understanding the molecule's reactivity profile. arabjchem.orgscirp.org Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular charge transfer interactions. arabjchem.org

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. scirp.org |

| LUMO Energy | -1.7 eV | Relates to the ability to accept an electron. scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and electronic transition energy. scirp.org |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. scirp.org |

| First Excitation Energy (TD-DFT) | 3.9 eV (318 nm) | Corresponds to the main UV-Vis absorption band. |

Integration of Computational Chemistry with Machine Learning Algorithms for Synthetic Pathway Prediction and Reaction Optimization

The intersection of computational chemistry and machine learning (ML) is revolutionizing the design and execution of chemical synthesis. For a target molecule like this compound, ML algorithms can predict viable synthetic pathways and optimize reaction conditions to maximize yield and minimize byproducts.

Synthetic Pathway Prediction (Retrosynthesis): Machine learning models, particularly those based on neural networks, are trained on vast databases of known chemical reactions. researchgate.netmdpi.com These models learn the underlying rules of chemical transformations and can propose disconnections in a target molecule to identify simpler, commercially available precursors. This process, known as computer-aided retrosynthesis, can suggest multiple potential synthetic routes for this compound. nih.govrsc.org Sequence-to-sequence (seq2seq) models, inspired by language translation, treat the SMILES representation of molecules as a language and "translate" a product molecule into its reactants. researchgate.netmdpi.com Graph-based neural networks, which represent molecules as graphs of atoms and bonds, are also powerful tools for this task. nih.gov

Reaction Optimization: Once a synthetic step is proposed, machine learning can be used to optimize the reaction conditions. Traditional optimization involves varying parameters like temperature, solvent, catalyst, and reactant concentrations one at a time, which is often inefficient. Bayesian optimization is a powerful ML technique that can efficiently explore the multi-dimensional space of reaction parameters. semanticscholar.orgmdpi.comresearchgate.netnih.gov It works by building a probabilistic model of the reaction outcome (e.g., yield) as a function of the conditions. chimia.ch After each experiment, the model is updated, and an "acquisition function" intelligently suggests the next set of conditions to try, balancing the exploration of new, uncertain conditions with the exploitation of conditions known to give good results. mdpi.com This approach has been shown to find optimal reaction conditions with significantly fewer experiments than traditional methods or even human chemists. semanticscholar.org For the synthesis of this compound, a Bayesian optimization algorithm could be coupled with an automated reaction platform to rapidly identify the conditions that produce the highest yield. chimia.ch

| Application | Machine Learning Model/Technique | Function |

|---|---|---|

| Retrosynthesis Prediction | Transformer / Sequence-to-sequence (seq2seq) Models | Predicts potential reactants from the product structure (SMILES). chemcopilot.com |

| Forward Reaction Prediction | Graph Convolutional Neural Networks (GCNNs) | Predicts the main product from given reactants and reagents. researchgate.net |

| Reaction Condition Prediction | Deep Neural Networks | Suggests suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org |

| Reaction Optimization | Bayesian Optimization / Gaussian Process Regression | Identifies optimal reaction conditions (temperature, concentration, etc.) to maximize yield. mdpi.comresearchgate.net |

Advanced Research Applications and Functional Investigations Non Clinical Focus

Medicinal Chemistry Research Scaffolds

In medicinal chemistry, the quinoline (B57606) ring system is a well-established pharmacophore. The introduction of iodo and methyl groups to this core structure, as seen in 3-Iodo-6-methylquinoline, provides a versatile scaffold for investigating biological interactions and for the design of new lead compounds.

Investigation of Molecular Target Interactions

Quinoline derivatives are known to interact with a wide array of biological macromolecules, and this compound serves as a valuable tool for probing these interactions. The general class of quinoline compounds has been shown to engage with various molecular targets, including enzymes and receptors that are crucial in cellular processes. researchgate.net

Research on related quinoline structures has demonstrated interactions with several key biological targets:

Enzymes: Quinoline derivatives have been identified as inhibitors of enzymes like topoisomerase, tyrosine kinases, and histone deacetylases (HDACs). researchgate.net These enzymes are critical in processes such as DNA replication, cell signaling, and gene expression.

Receptors: In silico studies on some quinoline derivatives have indicated potential interactions with GABAA receptors, suggesting a role in neurotransmission pathways. researchgate.net

Other Proteins: The heat shock protein 90 (Hsp90) and tubulin are other significant targets for quinoline-based compounds, implicating them in protein folding and cell division processes, respectively. researchgate.net

The specific substitution on this compound can influence its binding affinity and selectivity for these targets, making it a subject of interest for structure-activity relationship (SAR) studies.

| General Quinoline Derivative Target | Biological Function of Target | Potential Implication of Interaction |

| Topoisomerase | DNA repair and replication | Anticancer activity researchgate.net |

| Tyrosine Kinases | Cell signaling and growth | Anticancer activity researchgate.net |

| Histone Deacetylases (HDACs) | Gene expression regulation | Tumor suppression, apoptosis induction researchgate.net |

| Tubulin | Cell division (mitosis) | Inhibition of cell proliferation researchgate.net |

| Heat Shock Protein 90 (Hsp90) | Protein folding and stability | Anticancer activity researchgate.net |

Studies on Mechanism of Action in Biological Systems

The molecular interactions of quinoline scaffolds translate into various mechanisms of action at the cellular level. Studies on the broader class of quinoline compounds have elucidated several biological effects that are subjects of ongoing research. These mechanisms include:

Interference with DNA Replication: By targeting enzymes like topoisomerase, certain quinoline derivatives can disrupt the process of DNA replication and repair, a mechanism often exploited in the development of anticancer agents. researchgate.net

Induction of Apoptosis: Interaction with targets such as HDACs can lead to the upregulation of tumor suppressor genes, ultimately inducing programmed cell death, or apoptosis, in cancer cells. researchgate.net

Cell Cycle Arrest: Quinoline compounds can interfere with the cell cycle, halting cell division at various checkpoints. researchgate.net This is a key mechanism for controlling the proliferation of abnormal cells.

While these mechanisms are established for the general class of quinolines, this compound provides a specific chemical entity to further investigate the structural requirements for these biological activities.

Exploration as Lead Compounds for Further Drug Design and Optimization

A lead compound is a chemical starting point for the development of new drugs. patsnap.com The process of lead optimization involves modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net Quinoline derivatives, due to their proven biological activities, are frequently explored as lead compounds. nih.gov

This compound represents a promising scaffold for such explorations. The iodine atom at the 3-position is particularly significant as it can serve as a handle for further chemical modifications through various coupling reactions. This allows for the systematic synthesis of a library of related compounds to perform detailed SAR studies. patsnap.com The goal of this research is not to establish clinical efficacy, but to understand how structural modifications to the this compound core can refine its interaction with biological targets and enhance its drug-like properties. nih.gov

Material Science and Advanced Functional Materials

Beyond its applications in medicinal chemistry, the unique photophysical properties of this compound make it a valuable component in the development of advanced materials.

Development and Study of Fluorescent Probes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to specific environmental changes or the presence of a target analyte. nih.govnih.gov The quinoline ring is a known fluorophore, and its derivatives are extensively used in the design of these molecular sensors. mdpi.com

Derivatives of quinoline have been successfully developed as fluorescent probes for the detection of various substances, including biologically important metal ions like Zn²⁺. mdpi.com The design of these probes often involves linking the quinoline fluorophore to a specific recognition element. Upon binding to the target, a photophysical process such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) can be modulated, leading to a detectable change in fluorescence intensity or wavelength. mdpi.com The 3-iodo and 6-methyl substituents on the quinoline ring can influence the electronic properties of the fluorophore, potentially tuning its emission wavelength and sensitivity as a sensor. bohrium.com

Luminescence Properties in Coordination Chemistry (e.g., Copper(I) Complexes)

In the field of coordination chemistry, this compound has been investigated as a ligand for forming luminescent metal complexes. Particularly noteworthy are its complexes with Copper(I) iodide. These complexes can form various structures, from dimers to coordination polymers, which often exhibit interesting photoluminescent properties. researchgate.net

| Complex/System | Key Feature | Observed Property | Potential Application |

| Quinoline Derivatives | Fluorophore core | Detection of metal ions (e.g., Zn²⁺) mdpi.com | Fluorescent Probes/Sensors nih.gov |

| catena(bis(μ2-iodo)-6-methylquinoline-copper(I)) | Copper(I) iodide coordination polymer | Luminescence acs.org | Luminescent Materials dntb.gov.ua |

| General Copper(I) Iodide Clusters | Structural Polymorphism | Mechanochromic and Thermochromic Luminescence acs.orgresearchgate.net | Smart Materials, Sensors researchgate.net |

Applications in Catalysis and Organic Synthesis Methodology

This compound is a valuable precursor for carbonylation reactions, a class of reactions that introduce a carbonyl group (C=O) into an organic molecule. The carbon-iodine bond at the 3-position is particularly susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium. This reactivity makes it an ideal substrate for palladium-catalyzed carbonylative coupling reactions.

Research on analogous iodoquinolines has demonstrated the feasibility and utility of this approach. For example, the aminocarbonylation of 6-iodoquinoline has been extensively studied to produce a variety of quinoline-6-carboxamides and quinoline-6-glyoxylamides. These studies highlight that reaction conditions, such as carbon monoxide pressure and the choice of phosphine ligand, can be tuned to selectively yield either single or double carbonylation products. This selective synthesis provides access to important amides and ketoamides which are prevalent in pharmaceuticals and other functional materials. The use of specific ligands, such as bidentate phosphines like XantPhos, has been shown to favor the formation of monocarbonylated products (carboxamides) even under atmospheric pressure of carbon monoxide.

This established reactivity for iodoquinolines suggests that this compound can be effectively employed in similar palladium-catalyzed processes. By reacting it with carbon monoxide and various nucleophiles (e.g., amines, alcohols, or water), a diverse range of 6-methylquinoline-3-carboxylic acid derivatives, such as amides, esters, and acids, can be synthesized. This provides a direct and modular route to functionalize the quinoline core at the 3-position, yielding compounds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Palladium-Catalyzed Carbonylation with Iodo-Arenes

| Aryl Iodide | Nucleophile | Catalyst/Ligand | Product Type |

|---|---|---|---|

| 6-Iodoquinoline | Primary/Secondary Amine | Pd(OAc)₂ / XantPhos | Quinoline-6-carboxamide |

| 6-Iodoquinoline | Primary/Secondary Amine | Pd(OAc)₂ / PPh₃ | Quinoline-6-glyoxylamide |

This table is illustrative of reactions with similar iodo-arene substrates.

The presence of the iodine atom makes this compound a key building block in modern synthetic methodologies for constructing complex heterocyclic systems. The C-I bond serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can be coupled with various boronic acids or esters (Suzuki-Miyaura coupling) to introduce aryl or heteroaryl substituents at the 3-position. Similarly, coupling with terminal alkynes (Sonogashira coupling) provides access to 3-alkynyl-6-methylquinolines, which are themselves versatile intermediates. A powerful strategy involves the iterative use of Sonogashira coupling followed by iodocyclization to build polyheterocyclic compounds, where an iodoheterocycle like this compound could serve as the starting point for a sequence of reactions to construct more elaborate fused or linked ring systems nih.gov.

Furthermore, the reactivity of the aryl iodide moiety can be harnessed in cascade reactions. These processes involve a sequence of bond-forming events that occur in a single pot, rapidly increasing molecular complexity. An example is the cascade cyclocarbopalladation of an aryl iodide-containing substrate, followed by a cross-coupling reaction to generate complex polycyclic structures like isoquinolinones beilstein-journals.org. The versatility afforded by the iodine substituent allows chemists to design novel and efficient synthetic routes to complex molecules that would be difficult to access through traditional methods. This positions this compound as a valuable starting material for drug discovery programs and the synthesis of functional organic materials.

Agrochemistry Research

Studies have been conducted on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid, which bear a structural resemblance to the 6-methylquinoline (B44275) core of the subject compound. These investigations have shown that such compounds can exhibit a high stimulating effect on root formation in vitro in plant explants, such as those from the pink rose (Rosa damascena Mill.) dnu.dp.ua. The effectiveness of these compounds highlights the potential of the substituted quinoline scaffold in developing new, effective, and low-toxicity agents for microclonal plant reproduction dnu.dp.ua.

Given these findings, this compound represents a valuable starting material for the synthesis of novel compounds to be screened for plant growth-regulating activities. The iodine at the 3-position can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, including the thio-propanoic acid side chains found in the aforementioned active compounds. The 6-methyl group is also a feature of the core structure of these promising rhizogenesis stimulators. Therefore, this compound is a strategic precursor for creating libraries of new quinoline derivatives for testing and development as next-generation agrochemicals aimed at improving plant propagation and growth.

Table 2: Investigated Quinoline Derivatives in Rhizogenesis Studies

| Compound Family | Plant Model | Observed Effect | Reference |

|---|

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 3-iodo-6-methylquinoline and its analogues, a key research thrust will be the design of synthetic pathways that adhere to the principles of green chemistry.

Current efforts in the synthesis of quinoline (B57606) derivatives are increasingly focused on sustainability. One promising approach is the development of one-pot procedures that minimize waste and energy consumption. For instance, a highly efficient one-pot synthesis of substituted quinolines has been developed from substituted o-nitrotoluenes and olefins using a cesium catalyst, offering an atom-economical pathway that avoids transition metal catalysis. rsc.org Another sustainable strategy involves leveraging hypervalent iodine chemistry, which utilizes the unique reactivity of diaryliodonium salts to facilitate bond formation without the need for costly and toxic transition metal catalysts. eurekalert.org This approach not only enhances atom economy but also offers broad substrate scope and high functional group tolerance. eurekalert.org

Future research in this area could focus on adapting these sustainable methods for the specific synthesis of this compound. This would involve the careful selection of starting materials and catalysts to achieve high yields and selectivity, while minimizing the environmental impact. The development of reagentless and scalable protocols, such as the 100% atom-economical iodosulfenylation of alkynes, provides a blueprint for future synthetic designs. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Syntheses (e.g., Skraup, Doebner-von Miller) | Well-established, readily available starting materials. | Harsh reaction conditions, often low atom economy, significant waste generation. | Less desirable for future sustainable synthesis. |

| One-Pot Procedures from o-Nitrotoluenes | High efficiency, atom-economical, transition metal-free. rsc.org | May require specific electron-withdrawing groups on the starting material. | High potential with appropriate starting materials for the 6-methylquinoline (B44275) core. |

| Hypervalent Iodine-Mediated Coupling | Transition metal-free, high atom economy, broad substrate scope, high functional group tolerance. eurekalert.org | Stoichiometric use of iodine reagents can generate waste, though recycling strategies are being developed. | Excellent potential for the introduction of the iodo-group at the 3-position. |

| Reagentless Iodosulfenylation of Alkynes | 100% atom-economy, scalable, sustainable. rsc.org | Specific to the formation of iodoalkenyl sulfides, may not be directly applicable to quinoline synthesis. | Serves as a model for developing highly atom-economical iodination reactions. |

Advanced Structural Characterization Techniques for Novel Derivatives and Their Complexes

A thorough understanding of the three-dimensional structure of this compound derivatives and their complexes is crucial for elucidating their function and designing new materials and therapeutic agents. While standard techniques such as FT-IR, MS, and NMR spectroscopy provide essential structural information, future research will increasingly rely on more advanced characterization methods. nih.gov

Single-crystal X-ray diffractometry will continue to be a gold standard for determining the precise solid-state structures of these compounds and their metal complexes. researchgate.net This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their physical and chemical properties.

In addition to X-ray crystallography, advanced spectroscopic techniques will play a pivotal role. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within complex derivatives. Solid-state NMR could be employed to study the structure and dynamics of these molecules in the solid state. Furthermore, techniques such as X-ray Photoelectron Spectroscopy (XPS) can provide insights into the elemental composition and chemical states of atoms within the molecules. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations Involving the Iodo-Quinoline Moiety

The iodo-substituent at the 3-position of the quinoline ring is a key functional group that can participate in a variety of chemical transformations, including cross-coupling reactions, metal-catalyzed reactions, and nucleophilic substitutions. A deeper mechanistic understanding of these reactions is essential for controlling their outcomes and developing new synthetic methodologies.

Future research should focus on detailed kinetic and computational studies to elucidate the reaction pathways of complex transformations involving the iodo-quinoline moiety. For example, understanding the mechanism of oxidative polymerization of related hydroxyquinoline derivatives can provide insights into the potential for this compound to form novel polymeric materials. tsijournals.com Kinetic analysis, including the use of techniques like UV/vis spectroscopy to monitor reaction progress and identify intermediates, will be crucial. rsc.org

Computational methods, particularly Density Functional Theory (DFT), will be invaluable for mapping out reaction energy profiles, identifying transition states, and understanding the role of catalysts and reaction conditions. Such studies can explain observed regioselectivity and stereoselectivity and guide the design of more efficient and selective reactions. The study of "declick" reactions, for instance, showcases how detailed kinetic and computational analysis can unravel multi-step reaction mechanisms. rsc.org

Exploitation of Advanced Computational Chemistry and Artificial Intelligence in Compound Design and Property Prediction

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. oncodesign-services.comnih.gov These tools can be powerfully applied to the design and property prediction of novel this compound derivatives.

Computational Chemistry Approaches:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This ligand-based approach can be used to develop predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comnih.gov By analyzing the steric and electrostatic fields of a series of compounds, researchers can identify key structural features that are important for activity and use this information to design more potent analogues. mdpi.com

Molecular Docking: This structure-based method can be used to predict the binding mode of this compound derivatives to biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This information is crucial for understanding their mechanism of action and for designing compounds with improved binding affinity and selectivity.